7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom, a hydroxyl group, a ketone group, a phenyl ring, and three nitrile groups. The bicyclic structure is based on the 2-azabicyclo[2.2.2]octane scaffold, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is then modified to introduce the bromine, hydroxyl, ketone, phenyl, and nitrile groups . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile has several scientific research applications:
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in a biological setting, it may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of the 2-azabicyclo[2.2.2]octane scaffold, such as:
- 7-Chloro-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile
- 7-Iodo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile
Uniqueness
The uniqueness of 7-Bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H11BrN4O2 |
---|---|
Molecular Weight |
371.19 g/mol |
IUPAC Name |
7-bromo-1-hydroxy-3-oxo-8-phenyl-2-azabicyclo[2.2.2]octane-4,5,5-tricarbonitrile |
InChI |
InChI=1S/C16H11BrN4O2/c17-12-11(10-4-2-1-3-5-10)15(9-20)13(22)21-16(12,23)6-14(15,7-18)8-19/h1-5,11-12,23H,6H2,(H,21,22) |
InChI Key |
PHHURESSVHMUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(C(C1(NC2=O)O)Br)C3=CC=CC=C3)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.